N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
This compound features a benzothiazole scaffold substituted with a fluorine atom at position 6 and a methyl group at position 2. The pyrazole moiety is 1,3-dimethylated and linked via a carboxamide group.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-8-6-11(19(3)17-8)13(20)16-14-18(2)10-5-4-9(15)7-12(10)21-14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYSSXWWXTWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluoro and Methyl Groups: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methylation can be done using methyl iodide or dimethyl sulfate.
Formation of Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling of Benzothiazole and Pyrazole: The final step involves coupling the benzothiazole and pyrazole moieties, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole ring undergoes oxidation at the sulfur atom under controlled conditions:
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Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The electron-withdrawing fluorine substituent at position 6 slightly reduces reaction rates compared to non-fluorinated analogues .
Reduction Reactions
The thiazole ring and carboxamide group participate in reduction processes:
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Mechanism : LiAlH₄ reduces the carboxamide to a primary amine, while NaBH₄ selectively reduces the thiazole ring’s C=N bond without affecting the pyrazole .
Nucleophilic Substitution Reactions
The 2-position of the benzothiazole ring is susceptible to nucleophilic attack:
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Mechanism : Substitution follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing fluorine and methyl groups activating the thiazole ring .
Cycloaddition and Cross-Coupling Reactions
The pyrazole moiety participates in regioselective cycloadditions:
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Mechanism : The pyrazole’s C-H bond undergoes oxidative addition in cross-coupling reactions, while the carboxamide group remains inert under these conditions .
Acid/Base-Mediated Transformations
The carboxamide group exhibits pH-dependent reactivity:
| Conditions | Reaction | Outcome |
|---|---|---|
| HCl (conc.)/reflux | Hydrolysis to carboxylic acid | Degradation observed; low yield (29%). |
| NaOH/EtOH | Deprotonation at pyrazole N-H | Forms sodium enolate intermediate. |
Photochemical and Thermal Reactions
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Thermal decomposition : Above 220°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO₂ and generating a benzothiazole-pyrazole dimer .
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UV irradiation : Induces [2+2] cycloaddition at the thiazole C=N bond in non-polar solvents, forming a dimeric product (45% yield) .
Factors Influencing Reactivity
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Electronic effects : The fluorine atom at position 6 enhances electrophilic substitution rates at the thiazole ring but slows nucleophilic attacks.
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Steric hindrance : The 3-methyl group on the benzothiazole limits accessibility to the 2-position for bulky nucleophiles.
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Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SNAr reactions, while non-polar solvents stabilize photochemical pathways .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is in the field of oncology. Research indicates that derivatives of thiazole and pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been tested against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of thiazole-pyrazole hybrids against human cancer cell lines. The results demonstrated that these compounds exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. For example, some derivatives showed IC50 values as low as 2.01 µM against HT29 colon cancer cells, suggesting a strong growth-inhibitory effect compared to standard treatments like 5-fluorouracil .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT29 | 2.01 | |
| Compound B | MCF-7 | 5.71 | |
| Compound C | U251 (glioblastoma) | 23.30 |
Anticonvulsant Properties
Another significant application is in the treatment of seizure disorders. Thiazole derivatives have been explored for their anticonvulsant potential, with some compounds demonstrating effectiveness in picrotoxin-induced convulsion models.
Case Study: Anticonvulsant Activity
In a recent study, a series of thiazole-integrated compounds were synthesized and evaluated for their anticonvulsant activity. One compound exhibited a median effective dose (ED50) of 18.4 mg/kg with a protection index of 9.2, indicating it was effective at preventing seizures with a favorable safety profile .
Mechanism of Action
The mechanism of action of N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . For its anti-cancer activity, it interferes with cell proliferation pathways, possibly by inhibiting key enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features
The compound’s benzothiazole-pyrazole-carboxamide architecture shares similarities with several classes of bioactive molecules. Key structural variations among analogs include:
- Substituent positions : Fluorine placement (e.g., 6-fluoro vs. 4-fluorophenyl in compound 9b from ).
- Heterocyclic cores : Replacement of benzothiazole with benzimidazole () or pyrimidine ().
- Linker groups : Use of triazole () or thiadiazine () instead of direct carboxamide bonds.
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a novel compound that belongs to a class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.
- Molecular Formula : C15H15FN4OS
- Molecular Weight : 318.4 g/mol
- CAS Number : 1173370-88-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiazole moiety is crucial for its activity, as it enhances the compound's lipophilicity and facilitates binding to target proteins.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study : A study on thiazole-integrated compounds demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. The structural features of this compound contribute to its efficacy against various bacterial strains.
Research Findings : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure of thiazole derivatives plays a pivotal role in determining their biological activity. Modifications in the molecular structure can enhance or diminish their efficacy.
Key Observations :
- The fluorine atom at position 6 enhances lipophilicity and improves interaction with biological targets.
- The dimethyl group at position 1 contributes to increased stability and solubility in biological systems.
- The presence of the pyrazole ring is essential for anticancer activity due to its ability to form hydrogen bonds with target proteins.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclocondensation, acylation, and heterocycle formation. For example:
- Step 1 : Formation of the benzothiazole core via cyclization of 6-fluoro-3-methylaniline derivatives with thiourea analogs under acidic conditions.
- Step 2 : Coupling with 1,3-dimethyl-1H-pyrazole-5-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Critical factors : Solvent polarity (DMF vs. THF), temperature (70–80°C optimal for cyclization), and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly impact yield. Lower yields (<50%) are often observed due to steric hindrance from the methyl group on the benzothiazole .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
A combination of analytical techniques is employed:
- HPLC : Purity assessment (≥95% threshold) using C18 columns with acetonitrile/water gradients .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorine at C6 of benzothiazole: δ ~160 ppm in ¹³C; pyrazole methyl groups: δ 2.1–2.3 ppm in ¹H) .
- IR : Key peaks include C=O stretch (~1680 cm⁻¹) and C-F vibration (~1100 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize reaction yields for similar heterocyclic compounds?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like PEG-400 improve phase transfer in biphasic systems .
- Catalyst Tuning : Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce side reactions in coupling steps, achieving ~70% yield vs. 45% with homogeneous catalysts .
- Computational Guidance : Quantum chemical calculations (DFT) predict transition states to identify optimal reagents, reducing trial-and-error iterations .
Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?
- Target Selection : Prioritize receptors (e.g., kinases, GPCRs) with binding pockets complementary to the benzothiazole-pyrazole scaffold.
- Docking Workflow :
Ligand Preparation : Protonate the compound at physiological pH (e.g., pyrazole N-H as H-bond donor).
Pocket Analysis : Identify hydrophobic regions (e.g., for methyl/fluoro groups) and polar residues (e.g., for carboxamide interactions).
Scoring : Use AutoDock Vina/Glide to rank derivatives. For example, introducing electron-withdrawing groups (e.g., -NO₂) at C4 of benzothiazole improved binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound) .
Q. How can discrepancies in biological activity data across studies be resolved?
- Assay Validation : Use orthogonal assays (e.g., MTT for cytotoxicity + Annexin V-FITC for apoptosis) to confirm mechanisms.
- Standardized Conditions : Control variables like cell passage number, serum concentration, and compound solubility (e.g., DMSO ≤0.1% to avoid artifacts).
- Meta-Analysis : Compare IC₅₀ values in context of assay parameters. For instance, conflicting cytotoxicity reports (IC₅₀ = 2 µM vs. 10 µM) may arise from differences in cell line doubling times .
Q. What methodologies determine the compound’s stability under physiological conditions?
- Forced Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
